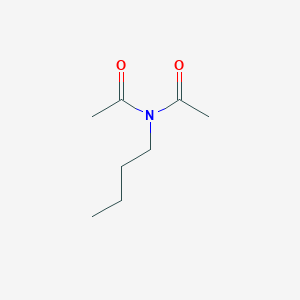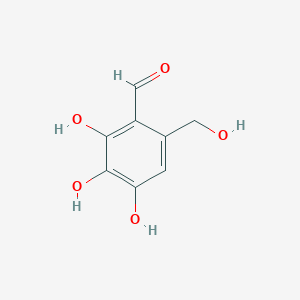
Bietamiverine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bietamiverine hydrochloride is a chemical compound known for its antispasmodic properties, similar to those of papaverine. It is primarily used in veterinary medicine to alleviate spasms. The molecular formula of this compound is C19H30N2O2.HCl, and it has a molecular weight of 354.91 .
Méthodes De Préparation
Bietamiverine hydrochloride can be synthesized through several methods:
Reaction of Piperidine with Phenylchloroacetic Acid Ethyl Ester: This method involves reacting piperidine with phenylchloroacetic acid ethyl ester in chloroform.
Reaction of β-Diethylaminoethyl Phenylbromoacetate with Piperidine: This method involves the reaction of β-diethylaminoethyl phenylbromoacetate with piperidine in chloroform.
Reaction of Ethyl α-(1-Piperidyl)phenylacetate with β-Diethylaminoethyl Chloride: This method involves the reaction of ethyl α-(1-piperidyl)phenylacetate with β-diethylaminoethyl chloride.
Analyse Des Réactions Chimiques
Bietamiverine hydrochloride undergoes various chemical reactions:
Reduction: Reduction reactions are possible, but detailed conditions are not specified.
Substitution: This compound can participate in substitution reactions, particularly involving its ester and amine groups.
Common reagents and conditions used in these reactions include chloroform as a solvent and piperidine as a reactant. Major products formed from these reactions include derivatives of bietamiverine with modified functional groups .
Applications De Recherche Scientifique
Bietamiverine hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Its antispasmodic properties make it useful in biological studies related to muscle spasms and related conditions.
Industry: It is used in the pharmaceutical industry for the development of antispasmodic drugs
Mécanisme D'action
Bietamiverine hydrochloride exerts its effects by targeting muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes. It acts as an antagonist, inhibiting the action of acetylcholine at these receptors, which leads to a reduction in muscle spasms .
Comparaison Avec Des Composés Similaires
Bietamiverine hydrochloride is similar to other antispasmodic compounds such as papaverine and mebeverine. it is unique in its specific receptor targets and its use in veterinary medicine. Similar compounds include:
Papaverine: Another antispasmodic agent with a similar mechanism of action.
Mebeverine: Used for treating irritable bowel syndrome and has a different chemical structure but similar therapeutic effects.
This compound stands out due to its specific receptor targets and its application in veterinary medicine.
Propriétés
Numéro CAS |
1477-10-7 |
|---|---|
Formule moléculaire |
C19H31ClN2O2 |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |
Clé InChI |
XZKSTBXJKGLMLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Numéros CAS associés |
479-81-2 (Parent) |
Synonymes |
Bietamiverine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)

![(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one](/img/structure/B75592.png)
